molecular formula C8H14O B6284440 4-methyl-2-methylidenehexanal CAS No. 90112-41-7

4-methyl-2-methylidenehexanal

Cat. No.: B6284440
CAS No.: 90112-41-7
M. Wt: 126.20 g/mol
InChI Key: HSZAOWVRIDREBV-UHFFFAOYSA-N
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Description

4-Methyl-2-methylidenehexanal is a volatile organic compound with the molecular formula C8H14O. It is an aldehyde characterized by its unique chemical structure, CH2C(CH3)2CH2CH(CH3)CHO. This compound is widely used in various scientific experiments due to its distinct physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-methylidenehexanal typically involves the aldol condensation of 4-methylpentanal with formaldehyde under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with formaldehyde to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-methylidenehexanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed:

    Oxidation: 4-Methyl-2-methylidenehexanoic acid

    Reduction: 4-Methyl-2-methylidenehexanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Methyl-2-methylidenehexanal has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-2-methylidenehexanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can then undergo further chemical transformations. Additionally, it can participate in redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

4-Methyl-2-methylidenehexanal can be compared with other similar compounds, such as:

    4-Methylpentanal: A structurally related aldehyde with similar reactivity but lacking the methylene group.

    2-Methyl-2-pentenal: Another aldehyde with a similar carbon skeleton but differing in the position of the double bond.

    4-Methyl-2-pentanol: The corresponding alcohol of this compound, which exhibits different chemical properties due to the absence of the aldehyde group

Properties

CAS No.

90112-41-7

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

4-methyl-2-methylidenehexanal

InChI

InChI=1S/C8H14O/c1-4-7(2)5-8(3)6-9/h6-7H,3-5H2,1-2H3

InChI Key

HSZAOWVRIDREBV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(=C)C=O

Purity

95

Origin of Product

United States

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